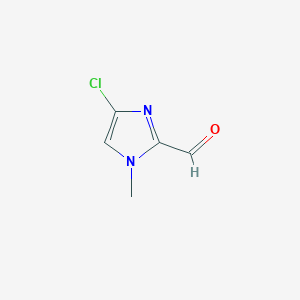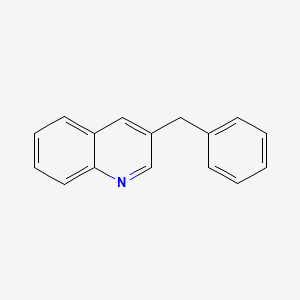
3-Benzylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzylquinoline is an organic compound belonging to the quinoline family Quinoline itself is a heterocyclic aromatic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring The molecular formula of this compound is C16H13N
准备方法
Synthetic Routes and Reaction Conditions: 3-Benzylquinoline can be synthesized through several methods. One common approach involves the photolytic reduction of phenyl quinolin-3-yl ketone. This reaction yields this compound along with other products such as carbinol and pinacol . Another method involves the use of α,β-unsaturated aldehydes and substituted anilines in the presence of heteropolyacids as catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to make the process more sustainable .
化学反应分析
Types of Reactions: 3-Benzylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Photolytic reduction is a notable method for synthesizing this compound from phenyl quinolin-3-yl ketone.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Photolytic conditions or hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenating agents, alkyl halides, or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the quinoline ring.
科学研究应用
3-Benzylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 3-Benzylquinoline and its derivatives often involves interaction with specific molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes or receptors involved in disease processes. In the case of antimalarial activity, quinoline compounds inhibit hemozoin polymerization, leading to the accumulation of toxic heme in the parasite .
相似化合物的比较
Quinoline: The parent compound with a similar double-ring structure.
2-Benzylquinoline: A positional isomer with the benzyl group at the 2-position.
4-Benzylquinoline: Another positional isomer with the benzyl group at the 4-position.
Uniqueness: 3-Benzylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the benzyl group can affect the compound’s interaction with molecular targets, making it distinct from other isomers .
属性
CAS 编号 |
37045-16-2 |
|---|---|
分子式 |
C16H13N |
分子量 |
219.28 g/mol |
IUPAC 名称 |
3-benzylquinoline |
InChI |
InChI=1S/C16H13N/c1-2-6-13(7-3-1)10-14-11-15-8-4-5-9-16(15)17-12-14/h1-9,11-12H,10H2 |
InChI 键 |
QVMSGEZMPYTLKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


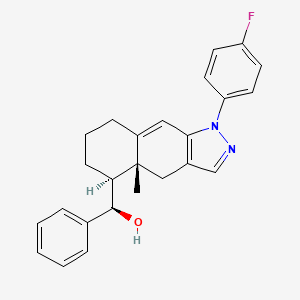
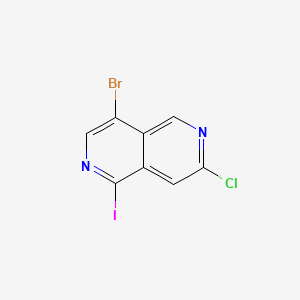
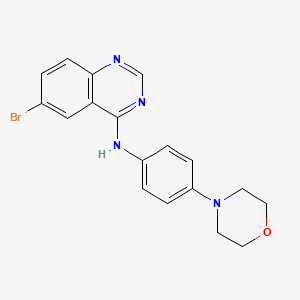
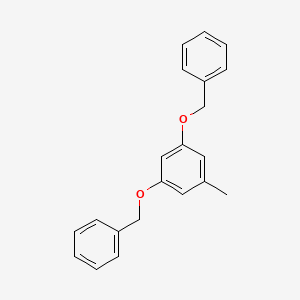
![1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13917874.png)
![tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13917882.png)
![N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13917883.png)
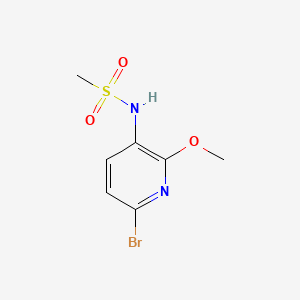
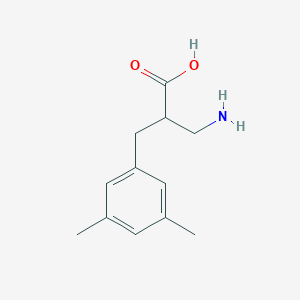
![tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13917911.png)
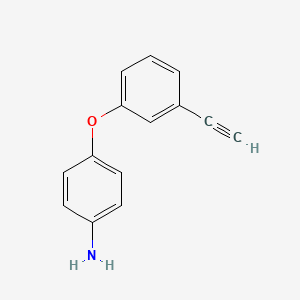
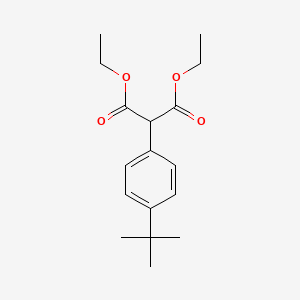
![2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine](/img/structure/B13917924.png)
